An In-depth Technical Guide to Fenofibric Acid and its Ester Derivatives
An In-depth Technical Guide to Fenofibric Acid and its Ester Derivatives
This guide provides a comprehensive technical overview of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, and a detailed examination of a specific derivative, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. This document is intended for researchers, chemists, and drug development professionals engaged in the study of dyslipidemia and the pharmacology of fibrates.
Introduction: The Central Role of Fenofibric Acid
Fenofibric acid is the pharmacologically active molecule responsible for the lipid-modifying effects attributed to the prodrug fenofibrate.[1][2] As a member of the fibric acid derivative class, its primary therapeutic action is to reduce levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[3][4] These effects are crucial in managing conditions such as primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia.[4][5]
Due to certain physicochemical properties of fenofibric acid, such as high hydrophilicity, which can lead to poor absorption, various prodrug strategies have been developed to enhance its solubility, bioavailability, and patient convenience.[3] The most well-known of these is fenofibrate, the isopropyl ester of fenofibric acid.[6][7] This guide will delve into the core chemical structure of fenofibric acid before providing a specific analysis of the less common but structurally significant "1-Carboxyl-1-methylethyl Ester" derivative.
Part 1: Core Chemical Identity and Structure
A thorough understanding of any pharmaceutical agent begins with its fundamental chemical identity. The properties and activity of fenofibric acid and its derivatives are dictated by their molecular architecture.
Fenofibric Acid: The Active Moiety
Fenofibric acid is the active metabolite to which fenofibrate is rapidly hydrolyzed by esterases in the body.[2] Its systematic IUPAC name is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[3][8]
Chemical Structure of Fenofibric Acid:
Caption: Chemical structure of Fenofibric Acid.
Table 1: Core Identifiers for Fenofibric Acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | [3] |
| CAS Number | 42017-89-0 | [3][9] |
| Molecular Formula | C₁₇H₁₅ClO₄ | [3][10] |
| Molecular Weight | 318.75 g/mol | [1][10] |
| SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |[3] |
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: A Specific Derivative
While fenofibrate is the most common ester prodrug, other derivatives exist, often synthesized for research purposes or identified as impurities. The specific topic of this guide, "Fenofibric Acid 1-Carboxyl-1-methylethyl Ester," is one such compound.
Its formal chemical name is 2-(2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyloxy)-2-methylpropanoic acid .[11] This structure is formed by creating an ester linkage between the carboxylic acid group of fenofibric acid and the hydroxyl group of 2-hydroxy-2-methylpropanoic acid.
Chemical Structure of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester:
Caption: Structure of the specified ester derivative.
Table 2: Identifiers for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-(2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyloxy)-2-methylpropanoic acid | [11] |
| CAS Number | 1797121-54-0 | [11][] |
| Molecular Formula | C₂₁H₂₁ClO₆ | [11][] |
| Molecular Weight | 404.85 g/mol |[11][] |
Part 2: Synthesis and Physicochemical Properties
The synthesis of fenofibric acid and its esters involves well-established organic chemistry principles. Understanding these pathways is critical for process optimization, impurity profiling, and the development of new derivatives.
Synthesis Protocols
Protocol 1: Synthesis of Fenofibric Acid
A common laboratory-scale synthesis involves the reaction of 4-chloro-4'-hydroxybenzophenone with a haloform and a strong base in a suitable solvent like acetone, followed by hydrolysis.[13]
-
Step 1: Alkylation. 4-chloro-4'-hydroxybenzophenone is deprotonated with sodium hydroxide in acetone.
-
Step 2: Reaction. Chloroform (or another haloform) is added, which reacts to form a dichlorocarbene intermediate that subsequently alkylates the phenoxide.
-
Step 3: Hydrolysis. The resulting ester intermediate is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final fenofibric acid product.[1][14]
Protocol 2: Synthesis of Fenofibrate (Isopropyl Ester)
Fenofibrate is typically synthesized by the esterification of fenofibric acid.[7]
-
Step 1: Salt Formation. Fenofibric acid is reacted with an inorganic base (e.g., potassium carbonate) to form its corresponding metal salt.[15]
-
Step 2: Esterification. The fenofibric acid salt is then reacted with an isopropyl halide, such as 2-bromopropane, in a solvent system (e.g., DMSO and an alkyl acetate) to yield fenofibrate.[15]
Protocol 3: Conceptual Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
Based on standard esterification chemistry, this derivative would be synthesized by reacting fenofibric acid with a protected form of 2-hydroxy-2-methylpropanoic acid, followed by deprotection. A more direct route involves using a coupling agent.
-
Step 1: Activation. Fenofibric acid's carboxyl group is activated using a coupling agent (e.g., DCC, EDC).
-
Step 2: Coupling. The activated acid is reacted with 2-hydroxy-2-methylpropanoic acid. The hydroxyl group of the latter attacks the activated carboxyl group of the former, forming the ester bond.
-
Step 3: Purification. The final product is purified using standard techniques like column chromatography.
Comparative Physicochemical Properties
The esterification of fenofibric acid significantly alters its physical properties, which in turn affects its formulation and pharmacokinetic profile.
Table 3: Comparison of Physicochemical Properties
| Property | Fenofibric Acid | Fenofibrate | Fenofibric Acid Ester Derivative |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₅ClO₄ | C₂₀H₂₁ClO₄ | C₂₁H₂₁ClO₆ |
| Molecular Weight | 318.75 g/mol | 360.83 g/mol | 404.85 g/mol |
| Appearance | White to off-white powder/crystal | White solid | Data not available |
| Solubility | Insoluble in water; solubility increases with pH | Practically insoluble in water | Expected to have low water solubility |
| LogP (XLogP3) | 3.9 | 5.2 | Not available (predicted to be high) |
| Key Functional Groups | Carboxylic Acid, Ketone, Ether | Isopropyl Ester, Ketone, Ether | Carboxylic Acid, Ester, Ketone, Ether |
The conversion of the carboxylic acid in fenofibric acid to an isopropyl ester in fenofibrate increases the molecule's lipophilicity (as indicated by the higher LogP value), which is a key factor in the design of this prodrug to improve absorption.[14] The 1-Carboxyl-1-methylethyl Ester derivative is unique in that it contains both an ester linkage and a free carboxylic acid, giving it a hybrid character.
Part 3: Mechanism of Action and Metabolism
The therapeutic effects of all fenofibrate-related compounds are mediated by the same active metabolite: fenofibric acid.
Pharmacological Target: PPARα
Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5] PPARα is a nuclear transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[6]
Mechanism Workflow:
Caption: PPARα activation pathway by Fenofibric Acid.
Causality of Action:
-
Activation: Upon binding fenofibric acid, the PPARα receptor undergoes a conformational change.
-
Heterodimerization: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding modulates the transcription of genes that control lipid metabolism. Key effects include:
-
Increased Lipoprotein Lipase (LPL) synthesis: LPL is the primary enzyme that hydrolyzes triglycerides in circulating lipoproteins (chylomicrons and VLDL), leading to their clearance.[6]
-
Decreased Apolipoprotein C-III (ApoC-III) synthesis: ApoC-III is an inhibitor of LPL. By reducing its expression, fenofibric acid further enhances LPL activity.[6]
-
Increased Apolipoprotein A-I and A-II synthesis: These are the major protein components of HDL, and their increased expression contributes to higher HDL levels and enhanced reverse cholesterol transport.[6]
-
Metabolic Pathway
The metabolic fate of fenofibrate prodrugs is a critical aspect of their pharmacology.
-
Hydrolysis: Any ester prodrug of fenofibric acid, including fenofibrate and the 1-Carboxyl-1-methylethyl Ester, is expected to be rapidly hydrolyzed by plasma and tissue esterases to release the active fenofibric acid.[2]
-
Glucuronidation: Following its release, fenofibric acid is primarily eliminated via conjugation with glucuronic acid in the liver. This water-soluble glucuronide conjugate is then excreted mainly in the urine.[5][16]
-
Renal Excretion: The majority of the administered dose is eliminated by the kidneys as fenofibric acid and its glucuronide conjugate.[6][17] The elimination half-life of fenofibric acid is approximately 20 hours.[6][16]
Conclusion
Fenofibric acid stands as the central active component in its therapeutic class, exerting potent lipid-modifying effects through the activation of the PPARα nuclear receptor. The development of ester prodrugs, such as the well-known fenofibrate and more complex derivatives like Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, represents a key chemical strategy to overcome the formulation and bioavailability challenges of the parent acid. A deep understanding of the structure, synthesis, and metabolic pathways of these compounds is essential for the drug development professionals aiming to refine existing therapies and discover novel agents for the management of dyslipidemia.
References
-
Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fenofibrate. (2023, March 13). In StatPearls. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Fenofibrate | C20H21ClO4 | CID 3339 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fenofibrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 24, 2026, from [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). Journal of the Brazilian Chemical Society, 30(9), 1957-1966. Retrieved January 24, 2026, from [Link]
-
FENOFIBRIC ACID. (n.d.). precisionFDA. Retrieved January 24, 2026, from [Link]
-
Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoic acid); (b) fenofibrate... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Rath, N. P., Haq, W., & Balendiran, G. K. (2005). Fenofibric acid. Acta crystallographica. Section C, Crystal structure communications, 61(Pt 2), o81–o84. Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019, July 23). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Fenofibrate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Fenofibrate and Derivatives (Professional Patient Advice). (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]
-
FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. (n.d.). Allmpus. Retrieved January 24, 2026, from [Link]
- Method of synthesizing fenofibrate. (2013). Google Patents.
-
Miller, D. B., & Spence, J. D. (1998). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical pharmacokinetics, 34(2), 155–162. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica, 7(10), 259-265. Retrieved January 24, 2026, from [Link]
Sources
- 1. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenofibrate - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibric Acid | 42017-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. GSRS [precision.fda.gov]
- 11. allmpus.com [allmpus.com]
- 13. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 14. scielo.br [scielo.br]
- 15. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 16. Fenofibrate and Derivatives (Professional Patient Advice) - Drugs.com [drugs.com]
- 17. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]




